![molecular formula C9H16O2 B2724826 Bicyclo[2.2.1]heptane-1,4-diyldimethanol CAS No. 1185307-52-1](/img/structure/B2724826.png)
Bicyclo[2.2.1]heptane-1,4-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-1,4-diyldimethanol: is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is characterized by a bicyclic structure, which includes a seven-membered ring system. This compound is also known for its predicted boiling point of 287.4±8.0 °C and density of 1.184±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-1,4-diyldimethanol can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydrogen bond catalysis and chiral tertiary amines as catalysts . These methods ensure high yields and enantioselectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diyldimethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as or .
Reduction: Common reducing agents include and .
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-1,4-diyldimethanol is used as a building block in organic synthesis due to its rigid bicyclic structure . It serves as a precursor for the synthesis of various bioactive molecules and natural products.
Biology and Medicine: In biological research, this compound is utilized for the development of drug candidates and chiral auxiliaries . Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is employed in the production of polymers and specialty chemicals . Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets , thereby modulating biological activities . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
Bicyclo[2.2.1]heptane-1-carboxylates: Utilized in drug discovery and asymmetric synthesis.
Uniqueness: Bicyclo[2.2.1]heptane-1,4-diyldimethanol stands out due to its dual hydroxyl groups , which provide additional sites for chemical modification and enhance its versatility in synthetic applications
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2724743.png)

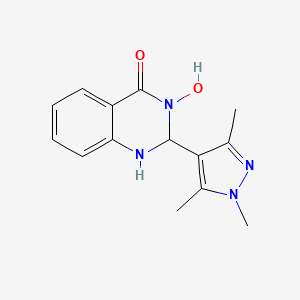
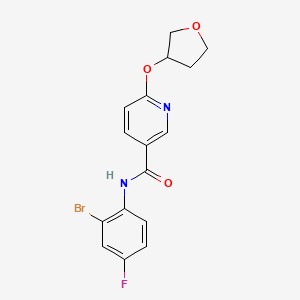
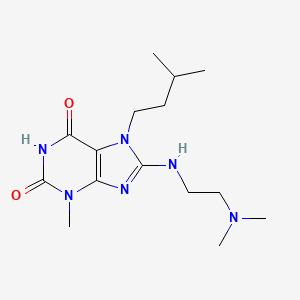
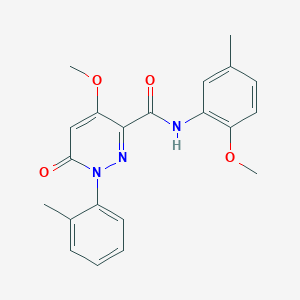
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2724752.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)
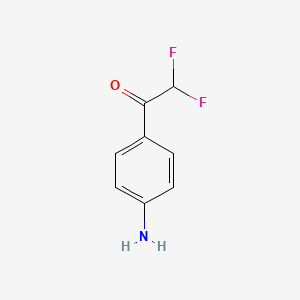
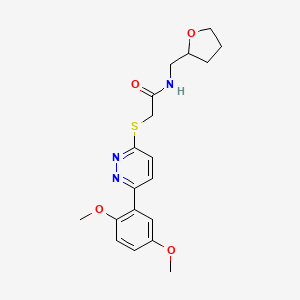
![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

